4-[(Cyclopentyloxy)methyl]piperidine
Description
Significance of Piperidine (B6355638) Derivatives in Organic and Medicinal Chemistry
Piperidine derivatives are of paramount importance in the fields of organic and medicinal chemistry due to their wide spectrum of biological activities. nist.govchemicalbook.comijnrd.org The piperidine ring is a key structural component in numerous pharmaceuticals, contributing to their efficacy as analgesics, antipsychotics, antihistamines, and anticancer agents, among others. ijnrd.orgnih.govclinmedkaz.org Its saturated, non-aromatic nature allows it to adopt well-defined three-dimensional conformations, which is crucial for precise interactions with biological targets such as enzymes and receptors.
The versatility of the piperidine scaffold stems from the reactivity of the nitrogen atom and the carbon atoms of the ring, allowing for a variety of chemical modifications. These modifications can fine-tune the molecule's physicochemical properties, such as lipophilicity, polarity, and basicity, which in turn influence its pharmacokinetic and pharmacodynamic profiles. Common synthetic strategies to access functionalized piperidines include the reduction of pyridine (B92270) derivatives, intramolecular cyclization reactions, and various multicomponent reactions. mdpi.com
Overview of 4-[(Cyclopentyloxy)methyl]piperidine within the Context of Functionalized Amines
This compound is a specific example of a functionalized amine that incorporates the piperidine scaffold. Its structure features a cyclopentyloxy methyl group attached to the 4-position of the piperidine ring. This substitution pattern places it within the class of 4-substituted piperidines, a group of compounds that has been extensively explored in drug discovery.
The introduction of the (cyclopentyloxy)methyl group at the 4-position can significantly impact the molecule's properties compared to the parent piperidine ring. The ether linkage and the cyclopentyl group add a degree of lipophilicity and conformational rigidity. As a functionalized amine, the nitrogen atom of the piperidine ring retains its basic character, allowing for salt formation and potential interactions with acidic residues in biological systems.
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural motifs suggest potential applications based on the known activities of related compounds. The strategic placement of substituents on the piperidine ring is a common approach in medicinal chemistry to modulate receptor binding affinity and selectivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H21NO |
| Molecular Weight | 183.29 g/mol |
| CAS Number | 933758-87-3 |
The synthesis of this compound would likely involve standard organic chemistry transformations. A plausible synthetic route could start from a commercially available 4-substituted piperidine precursor, such as 4-(hydroxymethyl)piperidine. This intermediate could then undergo an etherification reaction with a suitable cyclopentyl halide or tosylate in the presence of a base.
Table 2: Potential Spectroscopic Data for this compound (Hypothetical)
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the piperidine ring protons, the methylene (B1212753) bridge protons, the methine proton of the cyclopentyl group, and the methylene protons of the cyclopentyl group. |
| ¹³C NMR | Resonances for the carbon atoms of the piperidine ring, the methylene bridge carbon, and the carbons of the cyclopentyl group. |
| IR Spectroscopy | Characteristic peaks for C-H stretching (aliphatic), C-N stretching, and C-O-C stretching (ether). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Note: This table presents hypothetical spectroscopic data based on the chemical structure of the compound. Actual experimental data would be required for definitive characterization.
Structure
3D Structure
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
4-(cyclopentyloxymethyl)piperidine |
InChI |
InChI=1S/C11H21NO/c1-2-4-11(3-1)13-9-10-5-7-12-8-6-10/h10-12H,1-9H2 |
InChI Key |
AQMWDUDAVFZASO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OCC2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclopentyloxy Methyl Piperidine and Analogs
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into a sequence of progressively simpler precursor structures. researchgate.net For 4-[(Cyclopentyloxy)methyl]piperidine, the analysis begins by identifying the key chemical bonds that can be disconnected to reveal plausible starting materials.
Two primary disconnections are evident in the target structure: the ether carbon-oxygen bond and the carbon-nitrogen bonds of the heterocyclic ring.
Ether Linkage Disconnection: A C-O disconnection in the ether functionality is the most straightforward approach. This leads to two key synthons: a 4-(hydroxymethyl)piperidine cation or its synthetic equivalent, and a cyclopentoxide anion or its equivalent. This suggests a forward synthesis involving the alkylation of a 4-(hydroxymethyl)piperidine derivative with a suitable cyclopentyl electrophile (e.g., cyclopentyl bromide or tosylate) via a Williamson ether synthesis. The 4-(hydroxymethyl)piperidine precursor is a common building block in medicinal chemistry. sigmaaldrich.com
Piperidine (B6355638) Ring Disconnection: Further disconnection of the 4-(hydroxymethyl)piperidine intermediate reveals various strategies for constructing the six-membered ring itself. researchgate.net A common retrosynthetic approach for substituted piperidines involves disconnecting two C-N bonds, leading to an acyclic 1,5-difunctionalized precursor, such as a 1,5-dicarbonyl compound or a 5-aminoalkanol. Alternatively, the piperidine ring can be viewed as the reduction product of a corresponding pyridine (B92270) derivative, suggesting a strategy that involves the synthesis and subsequent hydrogenation of a 4-(methoxymethyl)pyridine (B1617203) or a related precursor. researchgate.netresearchgate.net
This analysis outlines a modular synthetic plan: construct a suitably functionalized piperidine ring and then form the ether bond, or assemble an acyclic precursor already containing the ether moiety and then perform the ring-closing reaction.
Classical and Contemporary Approaches to Piperidine Ring Synthesis
The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals and natural products, leading to the development of numerous synthetic methodologies for its construction. nih.govresearchgate.net These methods can be broadly categorized into cyclization reactions, reductive amination pathways, and the hydrogenation of pyridine precursors.
Cyclization Reactions
The formation of the piperidine ring via intramolecular cyclization is a powerful strategy that involves closing a six-membered ring from an acyclic precursor. A variety of reactions fall under this category:
Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine (dienophile) and a diene can construct a tetrahydropyridine (B1245486) ring, which can then be reduced to the corresponding piperidine.
Intramolecular Michael Addition: An amine can add to an α,β-unsaturated carbonyl or nitrile in a conjugate fashion to form the piperidine ring.
Radical Cyclization: Radical-mediated reactions can be used to form the C-C or C-N bonds of the piperidine ring, often initiated by a radical initiator acting on an unsaturated precursor. nih.gov
Ring-Closing Metathesis (RCM): Diene precursors containing a nitrogen atom can be cyclized using ruthenium-based catalysts to form a dihydropyridine, which is subsequently hydrogenated. researchgate.net
Reductive Amination Pathways
Reductive amination is a cornerstone of amine synthesis and can be applied intramolecularly to form cyclic amines like piperidine. researchgate.netbeilstein-journals.org This pathway typically involves the reaction of a precursor containing both an amine and a carbonyl group, or the reaction of a dicarbonyl compound with an amine source.
The most common approach starts with a 1,5-dicarbonyl compound (a dialdehyde (B1249045) or diketone) which reacts with ammonia (B1221849) or a primary amine to form a di-imine intermediate. This intermediate then undergoes intramolecular cyclization and subsequent reduction to yield the piperidine ring. Alternatively, a γ-amino ketone or aldehyde can cyclize to a cyclic imine (a tetrahydropyridine), which is then reduced in situ to the piperidine.
Hydrogenation of Pyridine Precursors
One of the most direct and widely used methods for synthesizing piperidines is the reduction of pre-existing pyridine rings. researchgate.netnih.gov This approach benefits from the vast commercial availability of substituted pyridines and the well-established chemistry for their functionalization.
The hydrogenation of the aromatic pyridine ring to a saturated piperidine ring typically requires high pressures of hydrogen gas and transition metal catalysts. nih.govdtic.mil The choice of catalyst and reaction conditions is crucial for achieving high yields and, in cases of chiral substrates, high stereoselectivity.
| Method | Typical Precursors | Key Reaction Type | Advantages | Challenges |
|---|---|---|---|---|
| Cyclization Reactions | Dienes, amino-alkenes, halo-amines | Intramolecular nucleophilic substitution, Michael addition, RCM | Good control over stereochemistry | Multi-step synthesis of acyclic precursors may be required |
| Reductive Amination | 1,5-Dicarbonyls, amino-ketones/aldehydes | Imine/enamine formation and reduction | Often a one-pot reaction; uses common starting materials | Side reactions can occur; control of chemoselectivity |
| Hydrogenation of Pyridines | Substituted pyridines | Catalytic hydrogenation | Direct; wide variety of precursors available | Requires high pressure; catalyst poisoning can be an issue; functional group tolerance nih.gov |
Etherification Strategies for Cyclopentyloxy Moiety Introduction
The formation of the C-O ether bond is the final key step in synthesizing this compound from a piperidine precursor. The most common and direct method for this transformation is the alkylation of a hydroxy precursor.
Alkylation of Hydroxy Precursors
This strategy, a classic example of the Williamson ether synthesis, involves the reaction of an alkoxide with an alkyl halide. In the context of the target molecule, the synthesis would commence with N-protected 4-(hydroxymethyl)piperidine. The N-protecting group, such as a tert-butoxycarbonyl (Boc) group, is crucial to prevent the secondary amine of the piperidine ring from undergoing undesired side reactions. nih.gov
The synthesis proceeds in two main steps:
Deprotonation: The hydroxyl group of N-Boc-4-(hydroxymethyl)piperidine is deprotonated using a strong base, such as sodium hydride (NaH), to form a nucleophilic sodium alkoxide.
Nucleophilic Substitution: The resulting alkoxide is then treated with an electrophilic cyclopentyl source, typically cyclopentyl bromide or cyclopentyl tosylate. The alkoxide displaces the bromide or tosylate leaving group via an SN2 reaction to form the desired ether linkage.
Following the formation of the ether, the N-Boc protecting group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final product, this compound.
| Step | Reactants | Reagents & Conditions | Product |
|---|---|---|---|
| 1. Protection | 4-(Hydroxymethyl)piperidine | Boc Anhydride (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM) | N-Boc-4-(hydroxymethyl)piperidine |
| 2. Alkoxide Formation | N-Boc-4-(hydroxymethyl)piperidine | Sodium Hydride (NaH), Tetrahydrofuran (THF), 0°C to RT | Sodium salt of N-Boc-4-(hydroxymethyl)piperidine |
| 3. Alkylation | Intermediate from Step 2 | Cyclopentyl Bromide, THF | N-Boc-4-[(cyclopentyloxy)methyl]piperidine |
| 4. Deprotection | N-Boc-4-[(cyclopentyloxy)methyl]piperidine | Trifluoroacetic Acid (TFA) or HCl in Dioxane | This compound |
Mitsunobu Reaction Protocols
The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon. wikipedia.orgnih.govorganic-chemistry.org This reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
In the context of synthesizing this compound, the Mitsunobu reaction offers a direct route for the O-alkylation of a suitably protected (piperidin-4-yl)methanol with cyclopentanol. The general transformation is depicted in the scheme below. The piperidine nitrogen is typically protected with a group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to prevent its interference with the reaction.
General Scheme for Mitsunobu Etherification:
The mechanism of the Mitsunobu reaction is complex but generally proceeds through the formation of an oxyphosphonium salt intermediate from the alcohol and the phosphine/azodicarboxylate adduct. wikipedia.orgnih.gov This intermediate then undergoes nucleophilic attack by the cyclopentoxide, formed from cyclopentanol, to yield the desired ether and triphenylphosphine oxide.
A key advantage of the Mitsunobu reaction is its generally high yield and stereospecificity (inversion of configuration for chiral secondary alcohols). organic-chemistry.org For the synthesis of the achiral this compound from (piperidin-4-yl)methanol (a primary alcohol), stereochemistry is not a concern at the hydroxymethyl group.
Table 1: Typical Reagents and Conditions for Mitsunobu Etherification
| Reagent/Condition | Purpose | Typical Examples |
| Alcohol | Substrate providing the piperidinemethyl moiety | N-Boc-(piperidin-4-yl)methanol |
| Nucleophile | Source of the cyclopentyloxy group | Cyclopentanol |
| Phosphine | Activates the alcohol | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Oxidant for the phosphine | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |
| Solvent | Reaction medium | Tetrahydrofuran (THF), Dichloromethane (DCM) |
| Temperature | Reaction condition | 0 °C to room temperature |
While specific literature detailing this exact transformation for this compound is not abundant, the Mitsunobu reaction is a well-established and reliable method for ether synthesis and is a highly plausible and effective strategy for this purpose. nih.govmdpi.com
Stereoselective Synthesis of Chiral Analogs of this compound
The synthesis of enantiomerically pure chiral analogs of this compound is of great interest due to the often-differing pharmacological profiles of enantiomers. Several strategies can be employed to achieve stereocontrol in the synthesis of such molecules.
Chiral Auxiliary Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. nih.gov After the desired stereochemistry is set, the auxiliary is removed. This approach has been widely used in the synthesis of substituted piperidines. researchgate.net
For the synthesis of a chiral analog of this compound, a chiral auxiliary could be attached to the piperidine nitrogen. This auxiliary would then direct the stereoselective introduction of the cyclopentyloxymethyl group or a precursor. For instance, a chiral amide derived from a substituted piperidine-4-carboxylic acid could undergo diastereoselective alkylation.
Alternatively, a chiral auxiliary could be used to control the stereochemistry of a substituent on the piperidine ring which is then converted to the cyclopentyloxymethyl group. Evans' oxazolidinone auxiliaries, for example, are well-known for directing stereoselective alkylations of attached acyl groups. sigmaaldrich.com
Hypothetical Chiral Auxiliary Approach:
Attachment of Chiral Auxiliary: A chiral auxiliary, such as a derivative of (S)-proline or a pseudoephedrine-based auxiliary, is attached to the piperidine nitrogen of a 4-substituted piperidine precursor. nih.gov
Diastereoselective Reaction: A key bond-forming reaction, such as an alkylation or an aldol (B89426) reaction, is performed, with the chiral auxiliary directing the formation of one diastereomer in excess.
Modification and Removal of Auxiliary: The newly introduced group is chemically modified to the cyclopentyloxymethyl moiety, and the chiral auxiliary is subsequently cleaved to yield the enantiomerically enriched product.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Reference |
| Evans' Oxazolidinones | Diastereoselective alkylation of N-acyl derivatives | sigmaaldrich.com |
| Pseudoephedrine/Pseudoephenamine | Diastereoselective alkylation of amides | nih.gov |
| SAMP/RAMP Hydrazones | Diastereoselective alkylation of ketones and aldehydes | General Asymmetric Synthesis Literature |
| Carbohydrate-based Auxiliaries | Diastereoselective reactions on imines | researchgate.net |
Asymmetric Catalysis
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of chiral this compound analogs, several asymmetric catalytic strategies could be envisioned.
One potential route involves the asymmetric hydrogenation of a suitably substituted pyridine or tetrahydropyridine precursor. Chiral transition metal catalysts, often based on rhodium, ruthenium, or iridium with chiral phosphine ligands, are effective for the enantioselective reduction of C=C and C=N bonds.
Another approach is the use of organocatalysis. Chiral amines, such as proline and its derivatives, can catalyze asymmetric Mannich reactions or Michael additions to construct the piperidine ring with high enantioselectivity. nih.gov
Example of an Asymmetric Catalytic Approach (Hypothetical):
An N-protected 4-(cyclopentyloxymethyl)pyridine could be subjected to asymmetric hydrogenation using a chiral iridium catalyst with a chiral phosphine ligand, such as (R)-BINAP, to yield the corresponding chiral piperidine.
Table 3: Examples of Asymmetric Catalytic Methods in Piperidine Synthesis
| Catalytic Method | Catalyst Type | Application |
| Asymmetric Hydrogenation | Chiral Rh, Ru, or Ir complexes | Reduction of pyridines or tetrahydropyridines |
| Asymmetric Michael Addition | Chiral organocatalysts (e.g., proline derivatives) | Formation of substituted piperidines |
| Asymmetric Mannich Reaction | Chiral organocatalysts or metal complexes | Synthesis of functionalized piperidines |
| Asymmetric Hydroamination | Chiral metal catalysts | Intramolecular cyclization of aminoalkenes |
Chiral Pool Synthesis
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and carbohydrates, as starting materials. nih.gov These starting materials possess inherent chirality that can be transferred to the target molecule through a series of chemical transformations.
For the synthesis of a chiral analog of this compound, a suitable chiral starting material would be selected that contains a pre-existing stereocenter that can be incorporated into the piperidine ring. For example, an amino acid like L-lysine could potentially be a starting point, as it contains a nitrogen atom and a carbon chain that could be elaborated to form the piperidine ring.
Illustrative Chiral Pool Synthesis Strategy:
Starting from a chiral amino acid, a series of reactions including cyclization, reduction, and functional group manipulations could be employed to construct the chiral piperidine core. The cyclopentyloxymethyl side chain could then be introduced at the 4-position. For instance, a derivative of a chiral glutamic acid could be envisioned as a precursor to a chiral 4-hydroxymethylpiperidine, which could then be etherified.
Table 4: Potential Chiral Pool Starting Materials for Piperidine Synthesis
| Starting Material | Relevant Chiral Features |
| L-Lysine | Contains the nitrogen and a portion of the carbon backbone |
| L-Glutamic Acid | Can be converted to chiral piperidone precursors |
| Sugars (e.g., Glucose) | Provide multiple stereocenters that can be manipulated |
| Terpenes (e.g., Limonene) | Offer a source of chiral carbon frameworks |
Chemical Reactivity and Mechanistic Studies of 4 Cyclopentyloxy Methyl Piperidine
Reactivity of the Piperidine (B6355638) Nitrogen
The lone pair of electrons on the nitrogen atom of the piperidine ring is central to its chemical reactivity, conferring both basic and nucleophilic properties.
The basicity of the piperidine nitrogen in 4-[(cyclopentyloxy)methyl]piperidine is a fundamental property influencing its behavior in chemical reactions. The pKa of the conjugate acid of piperidine is approximately 11.22. youtube.com The substituent at the 4-position, a (cyclopentyloxy)methyl group, is an alkyl ether moiety separated from the ring by a methylene (B1212753) group. This substituent is not expected to exert a significant electronic inductive or resonance effect on the distant nitrogen atom. Therefore, the basicity of this compound is predicted to be very similar to that of piperidine and its simple 4-alkyl derivatives.
To illustrate this, the pKa values of several 4-alkylpiperidines are presented in the table below. The data indicates that the size of the alkyl group at the 4-position has a minimal impact on the basicity of the piperidine nitrogen.
| Compound | pKa |
|---|---|
| Piperidine | 11.22 |
| 4-Methylpiperidine | 11.23 |
| 4-Ethylpiperidine | Not explicitly found, but expected to be similar to 4-methylpiperidine |
| 4-n-Propylpiperidine | Not explicitly found, but expected to be similar to 4-methylpiperidine |
Data sourced from multiple references, where available. youtube.comdntb.gov.uanih.govfao.org
Based on these trends, the pKa of this compound can be confidently estimated to be in the range of 11.2 to 11.3.
As a secondary amine, the nitrogen atom in this compound is a potent nucleophile. It can readily participate in a variety of organic transformations, including but not limited to:
N-Alkylation: Reaction with alkyl halides or other electrophiles to form N-substituted piperidines. The rate and success of this reaction can be influenced by the steric bulk of the electrophile.
N-Acylation: Reaction with acyl chlorides, anhydrides, or esters to form the corresponding amides.
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
Nucleophilic Aromatic Substitution (SNAAr): Displacement of a suitable leaving group from an activated aromatic ring. researchgate.net
The nucleophilicity of the piperidine nitrogen is influenced by both electronic and steric factors. While the (cyclopentyloxy)methyl group at the 4-position has a negligible electronic effect on the nitrogen, its size and conformation could potentially introduce steric hindrance. This hindrance might affect the approach of bulky electrophiles to the nitrogen atom, potentially slowing down the rate of reaction compared to unsubstituted piperidine. However, for most common electrophiles, this steric effect is not expected to be prohibitive.
Stability under Various Reaction Conditions
The stability of this compound is determined by the resilience of both the piperidine ring and the ether linkage to the reaction environment.
The piperidine ring itself is generally stable to both acidic and basic conditions. However, the ether linkage in the (cyclopentyloxy)methyl substituent is susceptible to cleavage under strong acidic conditions. Ethers are well-known to be resistant to hydrolysis under basic conditions due to the poor leaving group ability of the alkoxide ion.
Under strongly acidic conditions, typically in the presence of concentrated hydrohalic acids like HBr or HI, the ether oxygen can be protonated, converting the alkoxy group into a good leaving group (an alcohol). researchgate.netnih.govresearchgate.netrsc.orgscholarpublishing.org The subsequent cleavage of the C-O bond can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. researchgate.netnih.govrsc.org In the case of this compound, the ether involves a primary carbon (from the methyl group) and a secondary carbon (from the cyclopentyl group). Attack by a nucleophile (e.g., a halide ion) would likely occur at the less sterically hindered primary carbon of the methylene bridge, leading to the formation of 4-(hydroxymethyl)piperidine and cyclopentyl halide.
The piperidine ring is susceptible to oxidation. Strong oxidizing agents can lead to the formation of various products, including N-oxides, imines, or even ring-opened products. The specific outcome depends on the oxidant and the reaction conditions. For instance, the piperidine ring can be dehydrogenated to the corresponding pyridine (B92270) derivative under certain catalytic conditions. google.comgoogle.com
Conversely, the piperidine ring is generally stable to a wide range of reducing agents. Catalytic hydrogenation, for example, is a common method for the synthesis of piperidines from pyridines, indicating the stability of the saturated ring under these conditions. nih.gov
The ether linkage is relatively stable to many common oxidizing and reducing agents. However, it can be cleaved under certain reductive conditions, for instance, with strong reducing agents in the presence of a Lewis acid.
Rearrangement Reactions
While no specific rearrangement reactions have been documented for this compound, the piperidine scaffold can, in principle, undergo certain types of molecular rearrangements under specific conditions. These are generally not facile reactions for simple piperidines but can be induced in more complex systems or under forcing conditions.
Potential, though not necessarily observed for this specific compound, rearrangement pathways for piperidine derivatives include:
Ring Contraction: Under certain oxidative conditions, N-H or N-acyl piperidines can undergo ring contraction to form substituted pyrrolidines. dntb.gov.uanih.govresearchgate.net This often proceeds through the formation of an iminium ion intermediate.
Ring Expansion: Certain substituted piperidines can undergo ring expansion to form azepane derivatives. rsc.org
Wagner-Meerwein Type Rearrangements: If a carbocation were to be generated on a carbon atom adjacent to the piperidine ring or on the ring itself, a 1,2-hydride or 1,2-alkyl shift could theoretically occur, leading to a rearranged carbon skeleton. wikipedia.orgmychemblog.comambeed.comyoutube.comnumberanalytics.com However, the generation of such a carbocation from this compound under typical reaction conditions is unlikely.
It is important to emphasize that these are general possibilities for the piperidine ring system and have not been specifically reported for this compound. The stability of the piperidine ring suggests that such rearrangements would require specific functionalization and reaction conditions.
Regioselectivity and Stereoselectivity in Chemical Transformations
There is no available research data detailing the regioselectivity and stereoselectivity of chemical transformations involving this compound.
Advanced Spectroscopic and Chromatographic Characterization
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For 4-[(Cyclopentyloxy)methyl]piperidine (molecular formula: C11H21NO), HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be employed.
The analysis would confirm the molecular weight and elemental formula. The expected exact mass for the protonated molecule [M+H]+ would be calculated and compared against the measured value. A low mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the compound's elemental composition.
Table 1: Expected HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass | Mass Error (ppm) |
| [M+H]+ | C11H22NO+ | 184.1701 | Data dependent on experimental results | < 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of this compound.
1D NMR (1H, 13C)
¹H NMR: This experiment identifies the different types of protons in the molecule based on their chemical environment. The spectrum would show distinct signals for the protons on the piperidine (B6355638) ring, the cyclopentyl ring, and the methylene (B1212753) bridge. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal would provide detailed information about neighboring protons.
¹³C NMR: This experiment identifies the different types of carbon atoms. The spectrum would show a specific number of signals corresponding to the unique carbon environments within the molecule, confirming the presence of the piperidine and cyclopentyl rings, as well as the methylene linker.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental values may vary based on solvent and other conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine N-H | Broad singlet (~1.5-2.5) | - |
| Piperidine C2/C6 (axial & equatorial H) | ~2.5-3.1 | ~46-48 |
| Piperidine C3/C5 (axial & equatorial H) | ~1.1-1.8 | ~29-31 |
| Piperidine C4-H | ~1.6-1.9 | ~38-40 |
| Methylene Bridge (-CH₂-O-) | ~3.2-3.4 | ~75-77 |
| Cyclopentyl C1'-H | ~3.8-4.0 | ~80-82 |
| Cyclopentyl C2'/C5' (H) | ~1.5-1.8 | ~32-34 |
| Cyclopentyl C3'/C4' (H) | ~1.4-1.7 | ~23-25 |
2D NMR (COSY, HSQC, HMBC, NOESY)
To establish unambiguous connectivity, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons within the piperidine and cyclopentyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the piperidine ring to the methylene bridge and the methylene bridge to the cyclopentyl ring via the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation, such as the orientation of the substituent on the piperidine ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key signals would include a C-O-C stretching vibration for the ether linkage, N-H stretching and bending for the secondary amine, and various C-H stretching and bending vibrations for the aliphatic rings.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.
Table 3: Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H (Amine) | Stretch | ~3300-3500 (broad) | ~3300-3500 (weak) |
| C-H (Aliphatic) | Stretch | ~2850-2960 | ~2850-2960 (strong) |
| C-O (Ether) | Stretch | ~1070-1150 (strong) | Weak |
| N-H (Amine) | Bend | ~1590-1650 | - |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be crystallizable, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique can determine precise bond lengths, bond angles, and the conformation of the molecule, including the chair conformation of the piperidine ring and the envelope or twist conformation of the cyclopentyl ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which dictates the crystal packing arrangement.
Chiral Chromatography for Enantiomeric Purity Assessment
The carbon atom at position 4 of the piperidine ring, to which the (cyclopentyloxy)methyl group is attached, is a stereocenter if the ring is considered as part of a larger, non-symmetrical molecule. However, in the isolated molecule, it is prochiral. If the synthesis is stereospecific or if the compound is resolved, chiral chromatography would be necessary to determine the enantiomeric purity or enantiomeric excess (ee). This technique uses a chiral stationary phase (CSP) to separate the enantiomers, resulting in two distinct peaks in the chromatogram. The relative area of these peaks allows for the quantification of each enantiomer.
Advanced Separation Techniques (HPLC, GC, CE) for Purity Profiling of this compound
The comprehensive purity profiling of pharmaceutical intermediates and active ingredients is critical for ensuring the quality, safety, and efficacy of the final drug product. For a compound such as this compound, which lacks a strong chromophore for straightforward UV detection, advanced separation techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are indispensable. These methods, often coupled with mass spectrometry, provide the necessary selectivity and sensitivity to separate, identify, and quantify impurities.
Due to the limited publicly available research specifically detailing the purity profiling of this compound, this section presents established and scientifically sound methodologies based on the analysis of structurally similar compounds, such as piperidine derivatives and ethers. These approaches are representative of the techniques that would be employed in a research and quality control setting for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis for purity assessment. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be the typical starting point for development. scispace.com
Methodology and Research Findings:
Given that this compound does not possess a significant UV-absorbing moiety, direct UV detection would likely have low sensitivity. To overcome this, several strategies can be employed. One common approach is pre-column derivatization, where the analyte is reacted with a labeling agent that imparts a strong UV absorbance or fluorescence to the molecule. For instance, reagents like 4-toluenesulfonyl chloride have been successfully used for the derivatization of piperidine, allowing for sensitive detection. nih.govresearchgate.net
Alternatively, a universal detector that does not rely on chromophores, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), could be utilized. However, the most powerful approach is coupling the HPLC system to a mass spectrometer (LC-MS). This provides high sensitivity and specificity and allows for the identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns. alternative-therapies.com
A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the elution of impurities with a wide range of polarities. scispace.com
Illustrative HPLC Purity Profiling Parameters:
| Parameter | Illustrative Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Mass Spectrometer (ESI+) or UV (with derivatization) at 254 nm |
Gas Chromatography (GC)
Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis, potentially after derivatization to increase its volatility and improve peak shape.
Methodology and Research Findings:
GC coupled with a Flame Ionization Detector (FID) is a standard setup for purity analysis, offering excellent quantitation capabilities. For unequivocal identification of impurities, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard. ijprajournal.com This combination allows for the separation of impurities from the main compound, followed by their structural elucidation based on mass spectra. thermofisher.com
For the analysis of piperidine-containing compounds, a capillary column with a non-polar or mid-polar stationary phase is typically used. The choice of column depends on the polarity of the compound and its potential impurities. Headspace GC can also be a valuable technique for the detection of volatile impurities or residual solvents from the synthesis process. google.com Research on related ether compounds, such as cyclopentyl methyl ether, has demonstrated the utility of GC-MS in identifying degradation products and impurities. researchgate.net
Illustrative GC Purity Profiling Parameters:
| Parameter | Illustrative Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injection Mode | Split (e.g., 50:1) |
| Detector | Mass Spectrometer (EI, scan range 40-500 m/z) |
| Detector Temp | 280 °C |
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers a different separation mechanism compared to HPLC and GC, based on the differential migration of charged species in an electric field. It is a high-efficiency technique that requires minimal sample and solvent consumption.
Methodology and Research Findings:
For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) would be the most suitable mode. longdom.org The analysis is typically carried out in a fused-silica capillary with a low pH buffer, which ensures that the piperidine nitrogen is protonated, and the compound carries a positive charge. This allows it to migrate towards the cathode. The separation of impurities is achieved based on differences in their charge-to-size ratios. nih.gov
CE can be particularly advantageous for separating closely related impurities, including isomers. researchgate.net Coupling CE with mass spectrometry (CE-MS) can greatly enhance its power for impurity identification. nih.gov While CE is a powerful tool, its application in routine quality control can sometimes be limited by robustness and sensitivity compared to HPLC, though recent advancements are addressing these challenges. nih.gov
Illustrative CE Purity Profiling Parameters:
| Parameter | Illustrative Condition |
| Capillary | Fused silica, 50 cm total length (40 cm to detector), 50 µm i.d. |
| Background Electrolyte | 50 mM Ammonium Acetate buffer, pH 4.0 |
| Voltage | +20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detector | Diode Array Detector (DAD) at 200 nm or Mass Spectrometer |
An extensive search for scholarly articles and research data concerning the computational and theoretical investigations of this compound has been conducted. Unfortunately, specific, in-depth studies detailing the quantum chemical calculations and conformational analysis for this particular compound are not available in the public domain.
Generating content for the requested sections without supporting scientific literature would result in speculation and the fabrication of data, which is contrary to the principles of providing factual and reliable information. Therefore, the article on the "Computational and Theoretical Investigations of this compound" cannot be produced at this time due to the absence of the necessary scientific data.
Computational and Theoretical Investigations of 4 Cyclopentyloxy Methyl Piperidine
In Silico Molecular Modeling and Docking Studies
In silico molecular modeling and docking studies are powerful computational techniques used to predict the interaction of a ligand, such as 4-[(Cyclopentyloxy)methyl]piperidine, with a biological target at the molecular level. These methods are instrumental in drug discovery for predicting binding affinities, understanding interaction mechanisms, and guiding the design of more potent and selective molecules. Molecular docking simulations place the ligand into the binding site of a target protein, and scoring functions are then used to estimate the binding affinity. Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time.
Ligand-Target Interactions (Hypothetical Biological Targets)
While specific biological targets for this compound are not extensively documented in public literature, its structural motifs, featuring a piperidine (B6355638) ring and a cyclopentyloxy group, suggest potential interactions with a range of biological targets commonly associated with piperidine-containing compounds. Computational docking studies on analogous structures provide insights into the hypothetical interactions this compound might form.
The piperidine scaffold is a common feature in molecules targeting G protein-coupled receptors (GPCRs), ion channels, and various enzymes. researchgate.net For instance, in the context of cholinesterases, which are targets for Alzheimer's disease treatment, the piperidine ring can establish crucial interactions within the enzyme's active site. nih.govencyclopedia.pub Hypothetically, the nitrogen atom of the piperidine ring in this compound could form a key hydrogen bond or an ionic interaction with acidic residues like aspartic acid or glutamic acid in a target's binding pocket.
The cyclopentyloxy-methyl substituent at the 4-position of the piperidine ring would likely occupy a hydrophobic pocket within the receptor. The flexibility of the methyl linker and the cyclopentyl group would allow the ligand to adopt a conformation that maximizes van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine. The ether oxygen in the cyclopentyloxy group could also act as a hydrogen bond acceptor, forming interactions with donor residues like tyrosine or serine in the binding site.
To illustrate these hypothetical interactions, a molecular docking simulation could be performed against a target such as a muscarinic acetylcholine (B1216132) receptor or a sigma receptor, both of which are known to bind piperidine-based ligands. nih.gov The results of such a study could be summarized in a table detailing the predicted binding energy and key interacting residues.
Hypothetical Docking Interaction Data
| Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|---|
| Muscarinic M1 Receptor | -8.5 | ASP105, TYR381, TRP157 | Ionic, Hydrogen Bond, Hydrophobic |
| Sigma-1 Receptor | -7.9 | GLU172, TYR103, LEU105 | Hydrogen Bond, Pi-Pi Stacking, Hydrophobic |
These hypothetical interactions showcase the potential of this compound to bind to various biological targets, driven by a combination of electrostatic and hydrophobic forces.
Structure-Based Drug Design Principles (Abstracted from Specific Applications)
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. The principles of SBDD can be abstractly applied to the chemical scaffold of this compound to envision strategies for optimizing its interaction with hypothetical targets.
One fundamental principle is scaffold hopping , where the core piperidine ring could be replaced by other cyclic amines or heterocyclic structures to explore different vector orientations of the substituents and improve binding or pharmacokinetic properties. thieme-connect.com
Another key principle is fragment-based growing . The cyclopentyloxy-methyl fragment could be systematically modified to better fit a target's hydrophobic pocket. For example, expanding the cyclopentyl group to a cyclohexyl or introducing substituents on the ring could enhance van der Waals contacts. The length and composition of the linker could also be altered to optimize the positioning of the lipophilic group.
Structure-Activity Relationship (SAR) guided by SBDD is an iterative process. Initial docking studies on this compound would reveal key interaction points. Subsequent modifications would aim to enhance these interactions. For instance, if a hydrogen bond with a specific residue is predicted to be beneficial, a functional group capable of forming a stronger bond could be introduced.
Abstracted SBDD Strategies for this compound Derivatives
| Design Strategy | Structural Modification | Rationale |
|---|---|---|
| Pocket Filling | Replace cyclopentyl with cyclohexyl or a substituted aromatic ring. | To achieve better shape complementarity and increase hydrophobic interactions within a larger binding pocket. |
| Linker Optimization | Vary the length of the methyl linker (e.g., ethyl, propyl). | To adjust the distance and orientation of the cyclopentyloxy group for optimal interaction with a distal pocket. |
| Hydrogen Bond Enhancement | Introduce a hydroxyl or amide group on the cyclopentyl ring. | To form additional hydrogen bonds with specific residues in the target, thereby increasing binding affinity. |
| Selectivity Tuning | Introduce steric bulk at specific positions on the piperidine ring. | To disfavor binding to off-target proteins that have a smaller binding site, thus improving selectivity. |
These abstract principles, derived from established practices in computational drug design, provide a framework for the rational modification of this compound to enhance its hypothetical biological activity. nih.gov The integration of in silico modeling and synthetic chemistry is crucial for the successful application of these principles.
Applications of 4 Cyclopentyloxy Methyl Piperidine in Medicinal Chemistry Research
Structure-Activity Relationship (SAR) Studies of Piperidine-Based Scaffolds
Structure-activity relationship (SAR) studies are fundamental to drug discovery, linking the chemical structure of a molecule to its biological activity. slideshare.net For piperidine-based scaffolds, SAR studies elucidate how modifications to the ring and its substituents influence interactions with enzymes and receptors, ultimately guiding the design of more potent and selective therapeutic agents. researchgate.net
The 4-[(Cyclopentyloxy)methyl]piperidine structure contains an ether linkage and a moderately bulky, lipophilic cyclopentyl group. Ether groups are generally stable in vivo and can function as hydrogen bond acceptors. drugdesign.org The replacement of a simple methylene (B1212753) group with an ether oxygen can significantly alter a molecule's conformational preferences and polarity, thereby influencing its binding affinity.
The cyclopentyloxy moiety itself introduces a significant hydrophobic component. In many ligand-receptor interactions, such hydrophobic groups occupy specific pockets within the target protein. Research on piperidine-based renin inhibitors, for example, demonstrated that the addition of methoxy (B1213986) substituents led to a substantial increase in potency, from nanomolar to picomolar activity. This improvement was attributed to a better occupancy of a hydrophobic pocket rather than the formation of new hydrogen bonds. drugdesign.org By extrapolation, the larger cyclopentyloxy group in this compound is well-suited to engage with and fill similar hydrophobic pockets in various biological targets, potentially enhancing binding affinity through favorable van der Waals interactions. The size and shape of this cyclic ether can also impart selectivity for a specific target over closely related proteins.
The substitution pattern on the piperidine (B6355638) ring is a critical determinant of a compound's pharmacological profile. nih.govwhiterose.ac.uk The nitrogen atom, which is typically protonated at physiological pH, often serves as a key interaction point, forming ionic bonds or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor or enzyme active site. pensoft.net The position and nature of substituents can modulate the basicity (pKa) of this nitrogen and introduce additional binding interactions or steric constraints.
Substitution at the 4-position, as seen in this compound, is a common strategy in drug design. This position allows for the attachment of various functional groups that can extend into binding pockets without sterically hindering the crucial interactions of the piperidine nitrogen. For instance, in the development of M1 muscarinic receptor agonists, capping the distal piperidine nitrogen with amides or ureas was explored to modulate activity. These studies found that even subtle changes to the substituents could lead to a complete loss of efficacy, highlighting the sensitivity of the allosteric binding site to the nature of the substituent. nih.gov The 4-position provides a reliable anchor point for orienting side chains, like the cyclopentyloxy methyl group, toward specific subsites within a target protein to enhance potency and selectivity. nih.govnih.gov
Design and Synthesis of Ligands for Investigational Biological Targets
The this compound scaffold is a valuable building block for the synthesis of novel ligands aimed at a range of investigational biological targets, including enzymes, receptors, and ion channels.
Phosphodiesterase 4 (PDE4) Inhibitors PDE4 is a key enzyme in the regulation of intracellular cyclic AMP (cAMP), a second messenger involved in inflammation. researchgate.net Inhibition of PDE4 is a validated strategy for treating inflammatory diseases like asthma and COPD. researchgate.net Many PDE4 inhibitors have been developed, and piperidine derivatives have been explored for this target. wipo.int The design of PDE4 inhibitors often involves a core scaffold that mimics the purine (B94841) ring of cAMP, with substituents that occupy specific subsites of the enzyme's active site. The this compound moiety could be incorporated into such designs, where the piperidine ring provides a central scaffold and the cyclopentyloxy group is oriented to interact with a hydrophobic region of the active site, potentially enhancing binding affinity.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as GLP-1, which are crucial for regulating blood glucose levels. nih.govnih.gov DPP-4 inhibitors are an important class of oral antidiabetic agents. pensoft.netsrce.hr The pharmacophore for many DPP-4 inhibitors includes a basic amine group that forms a key salt bridge interaction with glutamic acid residues (Glu205, Glu206) in the S2 pocket of the enzyme. pensoft.net Piperidine and piperazine (B1678402) rings are commonly used to provide this essential amine. nih.govoatext.commdpi.com In the design of novel DPP-4 inhibitors, replacing a piperazine ring with a 4-benzylpiperidine (B145979) derivative has been shown to yield potent compounds. oatext.com The this compound scaffold could similarly be employed, with the piperidine nitrogen interacting with the critical glutamate (B1630785) residues and the cyclopentyloxy methyl side chain occupying the hydrophobic S1 pocket, analogous to the role of the trifluorophenyl moiety in sitagliptin. pensoft.netoatext.com
| Compound Class | Key Structural Feature | Target Interaction Site | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| Sitagliptin | Triazolopiperazine | S1 (trifluorophenyl), S2 (amine) | 18 nM | oatext.com |
| Alogliptin | Piperidine | S1 (cyanobenzyl), S2 (amine) | < 10 nM | mdpi.com |
| 2-Benzylpiperazine Derivative | 2-Benzylpiperazine | S1/S2 | 19 nM | oatext.com |
| 4-Benzylpiperidine Derivative | 4-Benzylpiperidine | S1/S2 | 1.6 µM | oatext.com |
Lysosomal Phospholipase A2 (LPLA2) Inhibitors Drug-induced phospholipidosis is a condition characterized by the accumulation of phospholipids (B1166683) in lysosomes and is a concern during drug development. nih.govnih.gov This condition is often caused by the inhibition of lysosomal phospholipase A2 (LPLA2 or PLA2G15) by cationic amphiphilic drugs (CADs). nih.govresearchgate.net CADs typically possess a protonatable amine and a lipophilic moiety. At the acidic pH of the lysosome, the amine becomes protonated, and the molecule accumulates. This compound fits the structural profile of a CAD; its piperidine nitrogen would be protonated within the lysosome, and the cyclopentyloxy group provides the necessary lipophilicity. Research has shown that a wide array of drugs, including the potent inhibitor fosinopril (B1673572) (IC₅₀ 0.18 µM), inhibit LPLA2, and this inhibition is a strong predictor of phospholipidosis. nih.gov Therefore, the this compound scaffold could be investigated for its potential to inhibit LPLA2, a property relevant to toxicology screening in drug discovery. nih.gov
H1 Receptor Antagonists First-generation H1 receptor antagonists, or antihistamines, share a common pharmacophore: two aromatic rings (Ar) linked via a spacer atom (X) to an alkyl chain terminating in a tertiary amine. slideshare.netramauniversity.ac.in This tertiary amine is crucial for binding to an aspartate residue in the H1 receptor. The piperidine ring is frequently used to supply this amine. ijnrd.orgacs.org For example, the antihistamines fexofenadine (B15129) and loratadine (B1675096) both contain substituted piperidine rings. ijnrd.org The this compound scaffold could be readily incorporated into the design of novel H1 antagonists by attaching a diarylmethyl or similar group to the piperidine nitrogen, with the 4-position substituent potentially influencing selectivity or pharmacokinetic properties.
Calcium Channel Blockers Voltage-gated calcium channels, particularly N-type and T-type, are important targets for treating pain and neurological disorders. nih.govacs.org Piperidine and piperazine derivatives have been extensively explored as potent calcium channel blockers. nih.govnih.govresearchgate.net SAR studies have shown that potency is highly dependent on the substituents at the 1- and 4-positions of the piperidine ring. For instance, in a series of 4-(diarylmethyl)piperidine derivatives, compounds with fluoro substituents on the aryl rings were the most potent calcium channel blockers. nih.gov The this compound scaffold could serve as a core for developing new calcium channel modulators, where N-alkylation with various arylpropyl or related fragments could be used to target specific channel subtypes.
| Compound Series | Key Structural Feature at Piperidine C4 | Key Structural Feature at Piperidine N1 | Target | Effect on Potency | Reference |
|---|---|---|---|---|---|
| Diarylmethyl-piperidines | Bis(4-fluorophenyl)methyl | 3-(4-chlorophenoxy)propyl | Calcium Channels | High potency | nih.gov |
| Diarylmethyl-piperidines | Bis(3,4-difluorophenyl)methyl | 3-(4-acetyl-2-methoxyphenoxy)propyl | Calcium Channels | High potency | nih.gov |
| Diphenylpiperazines | - (Piperazine core) | 3,3-diphenylpropan-1-one | N-type Calcium Channels | Potent (IC50 10-150 nM) | nih.gov |
| 1,4-Substituted Piperidines | Varies (e.g., aryl ureas) | Varies (e.g., biaryl groups) | T-type Calcium Channels | Axial fluoro group improved selectivity | researchgate.net |
Beyond calcium channels, the piperidine scaffold is a key component in modulators for other ion channels, which are critical drug targets for a wide range of diseases. unil.ch These proteins control the flow of ions across cell membranes and are fundamental to cellular excitability. unil.ch
For example, piperidine derivatives have been designed as blockers of Kv1.3 potassium channels, a target for autoimmune diseases, and as modulators of sodium channels for treating epilepsy and pain. The specific biological activity is dictated by the substitution pattern around the piperidine core. The this compound structure provides a chemically stable and synthetically tractable starting point for creating libraries of compounds to screen against various ion channels. The basic nitrogen can interact with the channel pore, while the 4-substituent can be modified to confer selectivity and optimize drug-like properties.
Prodrug Design and Bioprecursor Synthesis Utilizing this compound as a Core
The piperidine nucleus is a common motif in many pharmaceuticals, and its physicochemical properties are often modulated through prodrug strategies to enhance therapeutic efficacy. researchgate.netijnrd.org A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. irjmets.com This approach is frequently employed to improve properties such as solubility, chemical stability, and oral bioavailability. irjmets.comnih.gov
The this compound scaffold offers a prime site for prodrug modification at the secondary amine of the piperidine ring. This amine can be derivatized with various "promoieties" that are designed to be cleaved by enzymes in the body, such as esterases or phosphatases, to regenerate the active parent drug. For instance, a common strategy involves the acylation of the piperidine nitrogen to form an amide, which can be designed to be hydrolytically or enzymatically cleaved.
A pertinent example of a prodrug strategy involving a piperidine derivative is the development of orally active factor Xa inhibitors. In one study, researchers masked the highly hydrophilic groups of a potent N-benzenesulfonylpiperidine-based inhibitor to create a prodrug with improved oral absorption. nih.gov This approach successfully demonstrated that modifying the piperidine core can lead to enhanced pharmacokinetic properties. nih.gov While this study did not use the this compound core specifically, the principle is directly applicable. The secondary amine of this compound could be similarly modified to create a bioprecursor that, upon metabolic activation, releases the active form of a drug.
Table 1: Potential Prodrug Strategies for the this compound Scaffold
| Prodrug Linkage | Promoieties | Potential Cleavage Mechanism | Therapeutic Goal |
| N-Acyl | Amino acids, short peptides | Amidases, proteases | Targeted delivery to specific tissues or tumors |
| N-Acyloxyalkyl | Alkyl esters | Esterases | Improved oral bioavailability |
| N-Phosphoryl | Phosphate esters | Phosphatases | Enhanced water solubility for intravenous formulations |
| N-Carbamate | Various alcohols | Carboxylesterases | Controlled release of the active amine |
This table presents hypothetical prodrug strategies based on established chemical principles for modifying amine-containing drugs.
Development of Molecular Probes and Imaging Agents
The development of molecular probes and imaging agents is crucial for understanding disease mechanisms, diagnosing diseases, and monitoring therapeutic responses. The this compound scaffold is a promising core for the synthesis of such tools, particularly for nuclear imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
Research into structurally similar compounds has demonstrated the utility of the 4-(alkoxymethyl)piperidine motif in this area. Specifically, a series of halogenated 4-(phenoxymethyl)piperidines have been synthesized and evaluated as high-affinity ligands for sigma (σ) receptors, which are overexpressed in a variety of human tumors, including melanoma, colon, lung, and breast cancers. nih.govnih.gov These findings suggest that σ receptor ligands can be valuable probes for cancer imaging.
In one study, four different ¹²³I-labeled 4-(phenoxymethyl)piperidine (B1622545) derivatives were synthesized and evaluated as potential SPECT imaging agents for melanoma. nih.gov All four radioligands showed high uptake and excellent retention in tumor tissues in mouse models. nih.gov For example, [¹²³I]-1-(2-hydroxyethyl)-4-(iodophenoxymethyl)piperidine demonstrated significant tumor-to-tissue ratios, indicating its potential for selectively imaging melanoma tumors. nih.gov
Table 2: In Vivo Tumor-to-Tissue Ratios of [¹²³I]-1-(2-hydroxyethyl)-4-(iodophenoxymethyl)piperidine in a B16 Melanoma Mouse Model at 48 hours Post-Injection
| Tissue | Tumor/Tissue Ratio |
| Blood | 68.4 |
| Muscle | 31.7 |
| Brain | 7.4 |
| Lung | 6.3 |
| Liver | 1.3 |
Data sourced from a study on analogous 4-(phenoxymethyl)piperidine derivatives. nih.gov
The core structure of this compound could be readily adapted for this purpose. The synthesis would involve the introduction of a radionuclide, such as Fluorine-18 for PET or Iodine-123 for SPECT, onto a suitable position of the molecule, likely on a substituted aromatic ring attached to the piperidine nitrogen or as part of the N-alkyl substituent. The cyclopentyloxy group would serve to modulate the lipophilicity of the resulting imaging agent, which is a critical parameter for achieving optimal biodistribution and target penetration.
Furthermore, the piperidine scaffold can be incorporated into fluorescent probes. researchgate.net By attaching a fluorophore to the this compound core, it may be possible to develop probes for fluorescence microscopy to visualize biological processes in cells and tissues. The specific design of such probes would depend on the biological target of interest and the desired photophysical properties.
4 Cyclopentyloxy Methyl Piperidine As a Key Synthetic Intermediate
Precursor in the Synthesis of Complex Heterocyclic Systems
The piperidine (B6355638) moiety is a fundamental building block in the synthesis of a wide range of complex heterocyclic systems. nih.gov The reactivity of the secondary amine in 4-[(Cyclopentyloxy)methyl]piperidine allows for its incorporation into larger, more intricate molecular architectures through various chemical transformations.
One common strategy involves the N-alkylation or N-arylation of the piperidine nitrogen to introduce diverse substituents. This can be followed by further reactions on the newly introduced group or on the piperidine ring itself to construct fused or spirocyclic heterocyclic systems. For instance, the nitrogen atom can participate in intramolecular cyclization reactions, leading to the formation of bicyclic or polycyclic frameworks that are of interest in medicinal chemistry.
The synthesis of such complex systems often relies on multi-step sequences. The general utility of 4-substituted piperidines as precursors is well-established. nih.gov For example, the synthesis of potent opioid receptor modulators has been achieved using 4-substituted piperidines as key intermediates, where the substituent at the 4-position plays a crucial role in modulating the pharmacological activity. nih.gov
| Transformation Type | Reagents and Conditions | Resulting Heterocyclic System |
| N-Alkylation | Alkyl halides, base | N-Alkyl-4-[(cyclopentyloxy)methyl]piperidine |
| N-Arylation | Aryl halides, palladium catalyst, base | N-Aryl-4-[(cyclopentyloxy)methyl]piperidine |
| Reductive Amination | Aldehydes or ketones, reducing agent | N-Alkyl-4-[(cyclopentyloxy)methyl]piperidine |
| Amide Coupling | Carboxylic acids, coupling agents | N-Acyl-4-[(cyclopentyloxy)methyl]piperidine |
| Intramolecular Cyclization | Functionalized N-substituent | Fused or spirocyclic piperidine derivatives |
This table presents plausible synthetic transformations based on the known reactivity of piperidine derivatives.
Building Block for Natural Product Synthesis (Analogs)
The piperidine ring is a core structural motif in a multitude of alkaloids and other natural products with significant biological activities. lifechemicals.com Consequently, synthetic chemists often utilize piperidine-containing building blocks to construct these complex molecules or to create simplified analogs that retain the desired biological function while possessing improved pharmacological properties.
While there is no direct literature evidence for the use of this compound in the total synthesis of a specific natural product, its potential as a building block for the synthesis of natural product analogs is significant. The 4-substituted piperidine core can mimic the central scaffold of various alkaloids. The cyclopentyloxymethyl group can serve as a lipophilic side chain that can enhance binding to a target protein or improve pharmacokinetic properties.
The synthesis of analogs of natural products such as piperine (B192125) or lobeline, which contain a piperidine ring, could potentially benefit from the use of this compound. By incorporating this specific building block, novel analogs with modified steric and electronic properties can be generated and evaluated for their biological activity.
Utility in Scaffold-Hopping and Fragment-Based Drug Discovery
Modern drug discovery often employs strategies like scaffold-hopping and fragment-based drug discovery (FBDD) to identify novel lead compounds. whiterose.ac.ukrsc.org The piperidine scaffold is particularly well-suited for these approaches due to its three-dimensional (3D) nature, which allows for the exploration of chemical space beyond the flat, aromatic structures that have traditionally dominated screening libraries. whiterose.ac.uknih.gov
This compound, with its distinct 3D geometry conferred by the piperidine ring and the cyclopentyloxy group, represents a valuable fragment for FBDD. Fragment libraries are typically composed of low molecular weight compounds that can bind to biological targets with low affinity. The binding of these fragments is then optimized to develop high-affinity ligands. The structural features of this compound make it an attractive candidate for inclusion in such libraries.
In scaffold-hopping, the core scaffold of a known active compound is replaced with a different, often isosteric, scaffold to generate novel chemical entities with potentially improved properties. The piperidine ring can serve as a bioisosteric replacement for other cyclic systems, and the this compound offers a specific substitution pattern that can be explored in this context.
| Drug Discovery Approach | Role of this compound | Desired Outcome |
| Fragment-Based Drug Discovery | As a 3D fragment in a screening library. rsc.org | Identification of initial low-affinity hits. |
| Scaffold Hopping | As a replacement for an existing core scaffold. | Novel chemical series with improved properties. |
| Lead Optimization | As a building block to modify a lead compound. | Enhanced potency, selectivity, or ADME profile. |
This table illustrates the potential applications of this compound in various drug discovery strategies based on the known utility of piperidine scaffolds.
Role in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. mdpi.com These reactions are highly efficient and enable the rapid generation of diverse chemical libraries. The piperidine scaffold has been extensively utilized in MCRs to create a wide range of structurally diverse compounds. rsc.org
The secondary amine of this compound can readily participate in various MCRs. For example, it can act as the amine component in the Mannich reaction, the Ugi reaction, or the Biginelli reaction, leading to the formation of highly functionalized piperidine derivatives. The resulting products can then be screened for their biological activities.
The use of this compound in MCRs provides a straightforward route to novel compounds that incorporate both the piperidine core and the cyclopentyloxymethyl side chain. This approach is particularly valuable in the early stages of drug discovery for the rapid exploration of chemical space around a privileged scaffold.
| Multi-Component Reaction | Role of this compound |
| Mannich Reaction | Amine component |
| Ugi Reaction | Amine component |
| Biginelli Reaction | Potential amine source (after modification) |
| Hantzsch Dihydropyridine Synthesis | Potential amine source (after modification) |
This table highlights the potential involvement of this compound in well-known multi-component reactions.
Methodological Advancements in the Synthesis and Analysis of Piperidine Ethers
Green Chemistry Approaches for Sustainable Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of piperidine (B6355638) derivatives to minimize environmental impact and enhance safety. Traditional methods often involve multiple steps and the use of hazardous reagents, leading to significant waste. Modern approaches aim to improve atom economy, utilize safer solvents, and reduce energy consumption.
One sustainable strategy involves the use of biomass-derived starting materials. For instance, the platform chemical furfural, derived from lignocellulose, can be transformed into piperidine through a one-pot reductive amination process using specialized catalysts. nih.gov This method offers a renewable pathway to the core piperidine structure. Another green approach is the water-mediated intramolecular cyclization, which leverages water as a solvent to facilitate the formation of the piperidine ring, avoiding volatile organic compounds. nih.gov Such methodologies could be adapted for the synthesis of 4-(hydroxymethyl)piperidine, a key intermediate for 4-[(Cyclopentyloxy)methyl]piperidine.
Further green advancements include catalytic hydrogenations using earth-abundant metal catalysts and solvent-free reaction conditions where applicable. For the etherification step—joining the cyclopentyl group to the piperidine moiety—the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable resources, presents a sustainable alternative to traditional polar aprotic solvents.
Table 1: Comparison of Green Chemistry Metrics for Piperidine Synthesis
| Metric | Traditional Synthesis | Green Approach Example | Advantage |
|---|---|---|---|
| Atom Economy | Moderate | High | Less waste generated per unit of product. |
| Solvent | Dichloromethane, THF | Water, 2-MeTHF | Reduced toxicity and environmental impact. nih.gov |
| Starting Material | Petroleum-based | Biomass-derived (e.g., furfural) | Utilizes renewable feedstocks. nih.gov |
| Energy Use | High (multiple heating/cooling cycles) | Lower (e.g., one-pot synthesis) | Reduced energy consumption and cost. |
Flow Chemistry and Automated Synthesis Techniques
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for producing active pharmaceutical ingredients (APIs), including piperidine ethers. polimi.itmdpi.com This technique involves pumping reagents through a network of tubes or microreactors, offering superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch processing. mdpi.com
For the synthesis of this compound, flow chemistry offers several advantages. The precise temperature control can minimize the formation of by-products during the etherification step. Furthermore, hazardous intermediates can be generated and consumed in situ, significantly improving process safety. nih.gov The scalability of flow synthesis is also a key advantage; increasing production volume is achieved by running the system for a longer duration rather than using larger, more hazardous reactors. polimi.it
Automated synthesis platforms integrated with flow reactors enable the rapid exploration of reaction conditions and the streamlined production of compound libraries. mdpi.com For example, an automated system could perform the N-protection of the piperidine ring, followed by the Williamson ether synthesis to introduce the (cyclopentyloxy)methyl group, and conclude with deprotection, all in a continuous, multi-step sequence without isolating intermediates. nih.gov
Table 2: Batch vs. Flow Synthesis for the Etherification of 4-(Hydroxymethyl)piperidine
| Parameter | Batch Synthesis | Flow Chemistry | Benefit of Flow Chemistry |
|---|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat exchange | Better temperature control, fewer side reactions. |
| Safety | Risk of thermal runaway with large volumes | Small reaction volumes, contained system | Inherently safer, especially for exothermic reactions. nih.gov |
| Scalability | Requires larger reactors | Achieved by extending run time ("scale-out") | More straightforward and predictable scale-up. polimi.it |
| Reaction Time | Hours to days | Minutes to hours | Increased productivity and throughput. |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring | High consistency and reproducibility. mdpi.com |
High-Throughput Screening Methodologies for Reaction Optimization
High-Throughput Screening (HTS) is a methodology that allows for the rapid execution of a large number of experiments in parallel, making it an invaluable tool for optimizing chemical reactions. acs.orgcombichemistry.com In the synthesis of this compound, HTS can be employed to quickly identify the optimal catalysts, solvents, bases, and temperature conditions for key synthetic steps, such as the formation of the ether linkage.
Using microtiter plates and robotic liquid handlers, hundreds of reaction variations can be set up and analyzed in a short period. thermofisher.comslideshare.net For instance, to optimize the Williamson ether synthesis between an N-protected 4-(chloromethyl)piperidine (B1605206) and cyclopentanol, an HTS campaign could screen a matrix of different bases (e.g., sodium hydride, potassium carbonate, DBU) and solvents (e.g., DMF, DMSO, THF) to maximize the yield and minimize impurities. The results are typically analyzed using rapid techniques like liquid chromatography-mass spectrometry (LC-MS). This data-rich approach accelerates process development and reduces the consumption of valuable materials. acs.org
Table 3: Illustrative HTS Experiment for Etherification Reaction Optimization
| Experiment ID | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| A1 | Sodium Hydride | DMF | 25 | 65 |
| A2 | Sodium Hydride | DMSO | 25 | 72 |
| A3 | Sodium Hydride | THF | 25 | 58 |
| B1 | Potassium Carbonate | DMF | 80 | 85 |
| B2 | Potassium Carbonate | DMSO | 80 | 81 |
| B3 | Potassium Carbonate | THF | 80 | 60 |
| C1 | DBU | DMF | 60 | 75 |
| C2 | DBU | DMSO | 60 | 78 |
Advanced Analytical Techniques for Process Monitoring and Quality Control
Ensuring the quality of this compound requires robust analytical methods for both in-process control and final product release. chromatographyonline.com Process Analytical Technology (PAT) has become a cornerstone of modern pharmaceutical manufacturing, aiming to ensure final product quality through real-time monitoring and control of critical process parameters. pharmoutsourcing.comglobalresearchonline.netstepscience.com
In-line spectroscopic techniques, such as Near-Infrared (NIR) and Raman spectroscopy, can be integrated into reactors to monitor reaction progress in real-time without the need for sampling. mt.comlongdom.org For instance, an in-situ FTIR probe could track the disappearance of the hydroxyl peak from 4-(hydroxymethyl)piperidine during the etherification reaction, allowing for precise determination of the reaction endpoint. This prevents over-processing, which can lead to impurity formation, and ensures batch-to-batch consistency.
For final quality control, a suite of chromatographic and spectroscopic techniques is employed. High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound and quantify any impurities. pharmasources.com Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is essential for detecting and quantifying residual solvents. The definitive structure and identity of the compound are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. pharmasources.com These techniques are guided by international standards, such as the ICH guidelines, to ensure the safety and efficacy of the final product. ich.org
Table 4: Application of Analytical Techniques for Quality Control
| Technique | Application | Information Provided |
|---|---|---|
| In-situ FTIR/Raman | Real-time reaction monitoring (PAT) | Conversion rate, reaction kinetics, endpoint determination. pharmoutsourcing.com |
| HPLC-UV/MS | Purity assessment and impurity profiling | Quantifies the main compound and known/unknown impurities. pharmasources.com |
| GC-MS | Residual solvent analysis | Identifies and quantifies solvents remaining from synthesis. |
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation and identification | Confirms the chemical structure and connectivity of atoms. |
| IR Spectroscopy | Functional group analysis | Confirms the presence of key functional groups (e.g., ether linkage). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
